N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide
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Description
N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the pharmaceutical industry as building blocks . These compounds can interact with a variety of targets, depending on their specific structure and functional groups .
Mode of Action
Similar compounds have been studied for their inhibitory potential against various targets . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical context.
Biochemical Pathways
Similar compounds have been used as biochemical reagents in life science research . These compounds can potentially affect a variety of biochemical pathways, depending on their specific targets and mode of action.
Pharmacokinetics
A study on a similar compound has suggested that it obeys the rules of drug-likeness . This suggests that the compound could have favorable pharmacokinetic properties, but specific details would require further investigation.
Result of Action
Similar compounds have shown promising therapeutic efficacy in various contexts . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
Similar compounds have been used under a variety of conditions in life science research . The compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other molecules.
Properties
IUPAC Name |
3-N-(4-carbamoylphenyl)-1-N-cyclopropylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c18-15(22)11-3-5-13(6-4-11)19-16(23)12-2-1-9-21(10-12)17(24)20-14-7-8-14/h3-6,12,14H,1-2,7-10H2,(H2,18,22)(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEAVZCLTLDVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2CC2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.